![molecular formula C14H20N2O3S B4601034 (3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4601034.png)
(3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a dimethylphenyl group and a piperazino group substituted with a methylsulfonyl group
Scientific Research Applications
(3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Preparation Methods
The synthesis of (3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl piperazine derivative.
Coupling with Dimethylphenyl Group: The methylsulfonyl piperazine derivative is then coupled with a 3,4-dimethylphenyl halide (e.g., bromide or chloride) using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Mechanism of Action
The mechanism of action of (3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
(3,4-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can be compared with similar compounds such as:
(3,4-Dimethylphenyl)(4-piperidinyl)methanone hydrochloride: This compound has a similar structure but lacks the methylsulfonyl group, which may result in different biological activity and chemical properties.
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-5-13(10-12(11)2)14(17)15-6-8-16(9-7-15)20(3,18)19/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVNJMCCPIPPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4600952.png)
![1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4600962.png)
![3-[4-(1,3-Benzodioxol-5-yloxy)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4600965.png)
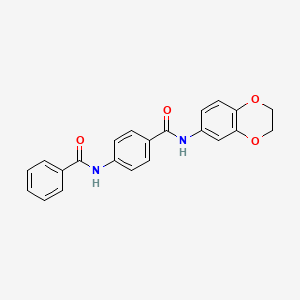
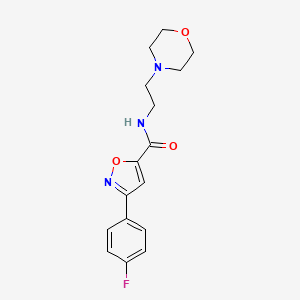
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4600992.png)

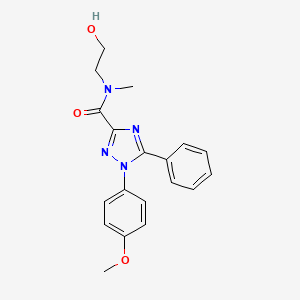
![N-[(Z)-3-(3-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4601011.png)
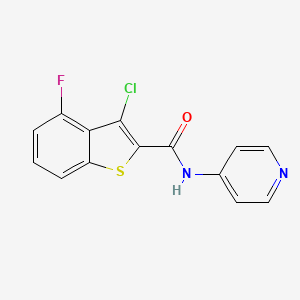
![4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR](/img/structure/B4601042.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone](/img/structure/B4601048.png)
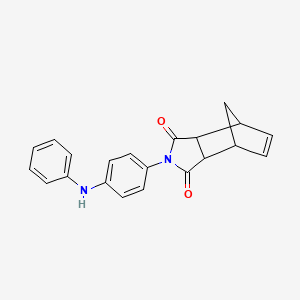
![3-[2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE](/img/structure/B4601065.png)
